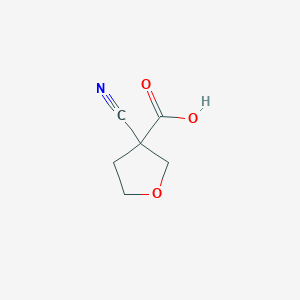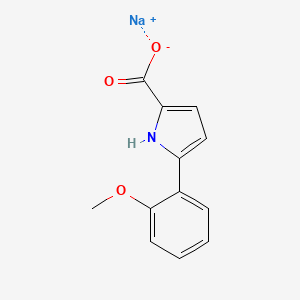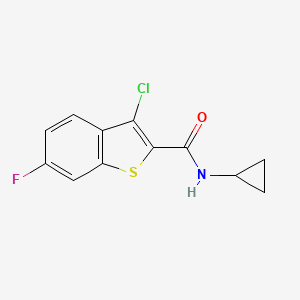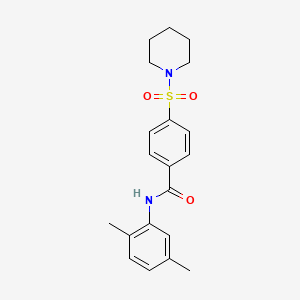![molecular formula C23H17FN4OS B2507420 6-(3-フルオロフェニル)-2-メチル-7-(チオフェン-2-イル)-7,12-ジヒドロ-6H-クロメノ[4,3-d][1,2,4]トリアゾロ[1,5-a]ピリミジン CAS No. 868147-58-4](/img/structure/B2507420.png)
6-(3-フルオロフェニル)-2-メチル-7-(チオフェン-2-イル)-7,12-ジヒドロ-6H-クロメノ[4,3-d][1,2,4]トリアゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H17FN4OS and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
6-(3-フルオロフェニル)-2-メチル-7-(チオフェン-2-イル)-7,12-ジヒドロ-6H-クロメノ[4,3-d][1,2,4]トリアゾロ[1,5-a]ピリミジン: は、がん細胞の増殖を阻害する能力を持つことから、抗がん研究において可能性を示しています。 この化合物のユニークな構造は、特定の細胞経路と相互作用し、がん細胞のアポトーシス(プログラムされた細胞死)につながります 。これは、新しいがん治療法の開発のための有望な候補となっています。
抗菌活性
この化合物は、顕著な抗菌特性を示し、新しい抗生物質の開発に役立ちます。 その構造は、細菌の細胞壁を破壊し、細菌を死滅させることができます 。この用途は、特に抗生物質耐性菌株との闘いにおいて重要です。
抗炎症作用
研究によると、6-(3-フルオロフェニル)-2-メチル-7-(チオフェン-2-イル)-7,12-ジヒドロ-6H-クロメノ[4,3-d][1,2,4]トリアゾロ[1,5-a]ピリミジンは、抗炎症作用を持っています。 この化合物は、体内で炎症を促進する分子である炎症性サイトカインの産生を阻害することができます 。これは、関節炎などの炎症性疾患の治療のための潜在的な候補となっています。
抗酸化特性
この化合物は、抗酸化特性を持つことが判明しており、これは体内のフリーラジカルを中和できることを意味します。 フリーラジカルは、不安定な分子であり、細胞損傷を引き起こし、さまざまな病気につながります 。これらの分子を中和することにより、この化合物は心臓病やがんなどの病気を予防するのに役立ちます。
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This leads to the inhibition of cell proliferation and induction of apoptosis in these cells .
特性
IUPAC Name |
9-(3-fluorophenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c1-13-7-8-17-16(10-13)20-19(22(29-17)14-4-2-5-15(24)11-14)21(18-6-3-9-30-18)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSCQTGZVIVAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
![ethyl 4-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2507338.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)



![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)

![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
